molecular formula C10H14 B14301235 Cyclodeca-1,3,5-triene CAS No. 112137-53-8

Cyclodeca-1,3,5-triene

Cat. No.: B14301235
CAS No.: 112137-53-8
M. Wt: 134.22 g/mol
InChI Key: TXZNVWGSLKSTDH-UHFFFAOYSA-N
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Description

Cyclodeca-1,3,5-triene is a cyclic hydrocarbon with the molecular formula C10H12 It is characterized by a ten-membered ring containing three conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodeca-1,3,5-triene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. For example, the cyclization of 1,5,9-decatriene can yield this compound. This reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperatures and pressures to ensure the formation of the desired product .

Industrial Production Methods: On an industrial scale, this compound can be produced through the trimerization of butadiene. This process involves the use of catalysts like titanium tetrachloride and ethylaluminum sesquichloride. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Cyclodeca-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclodeca-1,3,5-triene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of cyclic polyenes and their reactions.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.

    Industry: this compound is used in the synthesis of various specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclodeca-1,3,5-triene involves its interaction with various molecular targets. The conjugated double bonds in the compound allow it to participate in π-π interactions and other types of molecular interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The exact pathways and targets depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Cyclodeca-1,3,5-triene can be compared with other cyclic polyenes, such as:

Uniqueness: this compound is unique due to its ten-membered ring structure, which provides distinct chemical properties and reactivity compared to smaller or larger cyclic polyenes.

Properties

CAS No.

112137-53-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

cyclodeca-1,3,5-triene

InChI

InChI=1S/C10H14/c1-2-4-6-8-10-9-7-5-3-1/h1-6H,7-10H2

InChI Key

TXZNVWGSLKSTDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC=CC=CC1

Origin of Product

United States

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